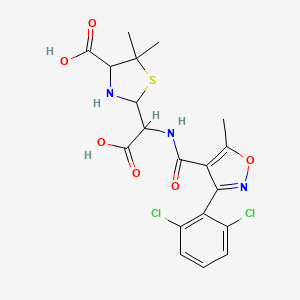
DicloxacilloicAcid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicloxacilloic Acid is a synthetic compound derived from the penicillin family. It is known for its potent antibacterial properties, particularly against penicillinase-producing staphylococci. The compound is characterized by its stability against hydrolysis by a variety of beta-lactamases, making it a valuable agent in the treatment of resistant bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicloxacilloic Acid is synthesized through a multi-step process involving the acylation of 6-aminopenicillanic acid with 2,6-dichlorophenylacetic acid. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of Dicloxacilloic Acid involves large-scale fermentation processes to produce 6-aminopenicillanic acid, followed by chemical modification steps. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: Dicloxacilloic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites, which are often studied for their pharmacokinetic properties.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its antibacterial activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under controlled conditions.
Major Products: The major products formed from these reactions include various metabolites and derivatives that are studied for their enhanced or modified antibacterial properties .
Scientific Research Applications
Dicloxacilloic Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of beta-lactamase resistance and the development of new antibiotics.
Biology: The compound is studied for its interactions with bacterial cell walls and its mechanisms of resistance.
Medicine: Dicloxacilloic Acid is used in the treatment of infections caused by penicillinase-producing staphylococci, making it a critical drug in clinical settings.
Industry: The compound is used in the development of new antibacterial agents and in the study of environmental degradation of antibiotics
Mechanism of Action
Dicloxacilloic Acid exerts its antibacterial effects by inhibiting the biosynthesis of the bacterial cell wall. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the arrest of cell wall assembly and eventually causes bacterial cell lysis due to the ongoing activity of cell wall autolytic enzymes .
Comparison with Similar Compounds
Dicloxacillin: A closely related compound with similar antibacterial properties but different pharmacokinetic profiles.
Cephalexin: Another beta-lactam antibiotic with a broader spectrum of activity but less resistance to beta-lactamases.
Doxycycline: A tetracycline antibiotic with a different mechanism of action and a broader range of activity.
Uniqueness: Dicloxacilloic Acid is unique in its high stability against hydrolysis by beta-lactamases, making it particularly effective against resistant bacterial strains. Its specific binding to penicillin-binding proteins and its resistance to enzymatic degradation set it apart from other antibiotics .
Properties
Molecular Formula |
C19H19Cl2N3O6S |
|---|---|
Molecular Weight |
488.3 g/mol |
IUPAC Name |
2-[carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H19Cl2N3O6S/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29) |
InChI Key |
BPQOXRMAVQEJBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


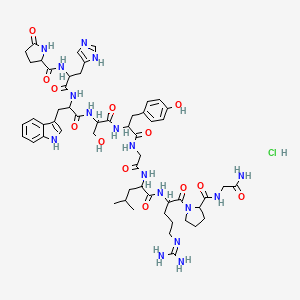
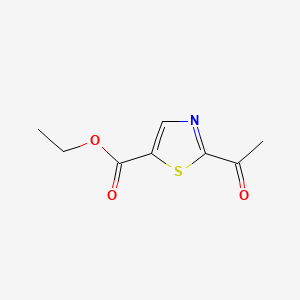
![3-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)propanoic acid](/img/structure/B12294725.png)
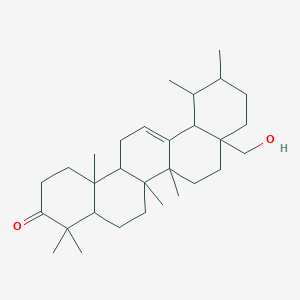
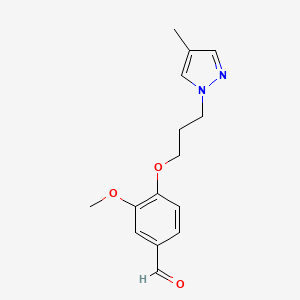
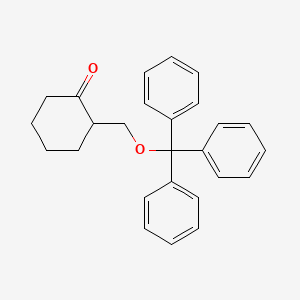

![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-trityl-butanediamide](/img/structure/B12294747.png)

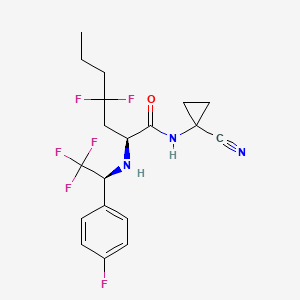
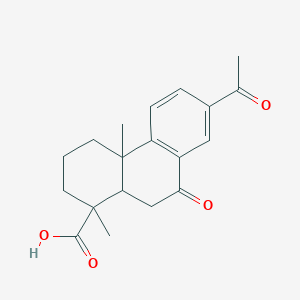
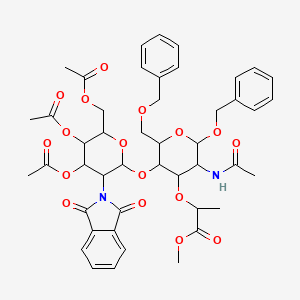

![2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline](/img/structure/B12294780.png)
